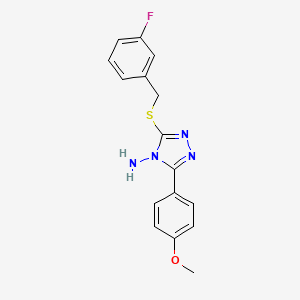

![molecular formula C22H23N3O2 B2742709 1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-53-9](/img/structure/B2742709.png)

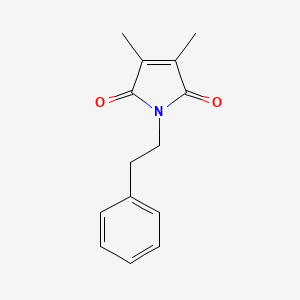

1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups and rings, including an ethoxyphenyl group, a phenyl group, and a dihydropyrrolo[1,2-a]pyrazine ring . These groups could potentially confer various chemical properties to the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of the dihydropyrrolo[1,2-a]pyrazine ring, in particular, could have a significant impact on the molecule’s shape and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and rings. For example, the dihydropyrrolo[1,2-a]pyrazine ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the ethoxyphenyl and phenyl groups could potentially influence the compound’s solubility, while the dihydropyrrolo[1,2-a]pyrazine ring could affect its stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: New derivatives were synthesized, showcasing the utility of similar compounds in creating potential cytotoxic agents against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

- Antibacterial Activity of Novel Oxadiazoles: Derivatives with antibacterial properties were synthesized, indicating the relevance of similar structures in combating bacterial infections (Aghekyan et al., 2020).

- Creation of Pyrrolo[1,2-a]quinazoline and Pyrrolo[1,2-a]benzothiazoline Derivatives: Demonstrated the versatility of similar compounds in generating heterocyclic molecules with potential therapeutic uses (Kurihara et al., 1980).

Biological Studies

- Antiavian Influenza Virus Activity: Benzamide-based derivatives were found to possess significant antiviral activities against bird flu influenza (H5N1), showcasing the potential for similar compounds in viral therapy (Hebishy et al., 2020).

- Cytotoxicity of Pyrazolo[3,4,5-kl]acridine and Indolo[2,3-a]acridine Derivatives: These compounds were synthesized to explore their potential as anticancer agents, underscoring the interest in similar structures for cancer treatment (Bu et al., 2002).

Wirkmechanismus

Target of Action

It’s worth noting that pyrazinamide analogues, which this compound is a part of, have shown significant activity againstMycobacterium tuberculosis H37Rv .

Mode of Action

tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the metabolism of M. tuberculosis. The active moiety of pyrazinamide, pyrazinoic acid (POA), is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .

Result of Action

The result of the compound’s action would likely be the inhibition of M. tuberculosis growth, given its similarity to pyrazinamide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its target and how stable it is. For instance, the action of pyrazinamide is enhanced in an acidic environment .

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-2-27-19-12-10-17(11-13-19)21-20-9-6-14-24(20)15-16-25(21)22(26)23-18-7-4-3-5-8-18/h3-14,21H,2,15-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUQPSMGLHZGSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)

![(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride](/img/structure/B2742634.png)

![3-(4-ethoxyphenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2742635.png)

![{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol](/img/structure/B2742640.png)

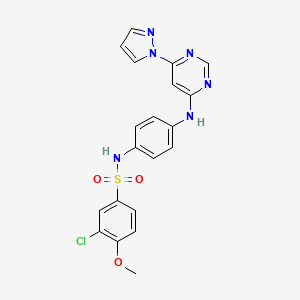

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)

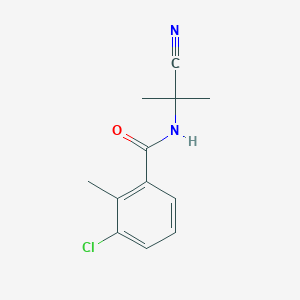

![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)